![molecular formula C28H48O B1245530 Campest-4-en-3beta-ol](/img/structure/B1245530.png)
Campest-4-en-3beta-ol
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Overview
Description
Campest-4-en-3beta-ol is a 3beta-sterol. It derives from a hydride of a campestane.
Scientific Research Applications
Biosynthesis of Brassinosteroids
Campest-4-en-3beta-ol is relevant in the biosynthesis of brassinosteroids, a class of plant hormones. Studies have identified intermediates in the conversion from campesterol to campestanol, indicating the role of campest-4-en-3beta-ol in this pathway. This understanding aids in comprehending plant growth and development processes (Seto et al., 2000).
Plant Stanol Research
Research involving campest-4-en-3beta-ol includes studies on its absorption and distribution in animals. For instance, a study on New Zealand White rabbits fed with campestanol showed that despite its structural similarity to cholesterol, campestanol does not accumulate significantly in the body, suggesting a potential role in dietary applications for cholesterol management (Xu et al., 1999).
Brassinosteroid Biosynthesis Characterization
Campest-4-en-3beta-ol has been studied in the context of the Arabidopsis det2 mutant, which is defective in brassinosteroid biosynthesis. This research provides insights into the early steps of brassinosteroid biosynthesis, highlighting the importance of campest-4-en-3beta-ol in this process (Noguchi et al., 1999).
Neuroprotective Applications
In a study on the fruiting body of Antrodia camphorata, compounds structurally related to campest-4-en-3beta-ol demonstrated neuroprotective activity, suggesting potential therapeutic applications in neurodegenerative diseases (Chen et al., 2006).
Isolation and Characterization
Campest-4-en-3beta-ol has been isolated and characterized from various plant sources, such as the root bark of Uvaria afzelii. These studies contribute to our understanding of plant sterols and their potential applications (Famuyiwa, 2020).
properties
Product Name |
Campest-4-en-3beta-ol |
---|---|
Molecular Formula |
C28H48O |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h17-20,22-26,29H,7-16H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
CPQUIAPJXYFMHN-PODYLUTMSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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